3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride 3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride
Brand Name: Vulcanchem
CAS No.: 1820684-55-6
VCID: VC4428249
InChI: InChI=1S/C8H14N2O2.ClH/c11-8-10(3-4-12-8)6-7-1-2-9-5-7;/h7,9H,1-6H2;1H
SMILES: C1CNCC1CN2CCOC2=O.Cl
Molecular Formula: C8H15ClN2O2
Molecular Weight: 206.67

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride

CAS No.: 1820684-55-6

Cat. No.: VC4428249

Molecular Formula: C8H15ClN2O2

Molecular Weight: 206.67

* For research use only. Not for human or veterinary use.

3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride - 1820684-55-6

Specification

CAS No. 1820684-55-6
Molecular Formula C8H15ClN2O2
Molecular Weight 206.67
IUPAC Name 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one;hydrochloride
Standard InChI InChI=1S/C8H14N2O2.ClH/c11-8-10(3-4-12-8)6-7-1-2-9-5-7;/h7,9H,1-6H2;1H
Standard InChI Key AELWNIAXGSMDTR-UHFFFAOYSA-N
SMILES C1CNCC1CN2CCOC2=O.Cl

Introduction

Chemical Identity and Structural Properties

Nomenclature and Molecular Characteristics

The systematic IUPAC name for this compound is 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride, reflecting its bicyclic structure comprising a pyrrolidine ring (a five-membered amine) and an oxazolidinone (a five-membered lactam). The hydrochloride salt forms via protonation of the pyrrolidine nitrogen, enhancing the compound’s solubility in polar solvents . Key identifiers include:

PropertyValueSource
CAS Number1820684-55-6
Molecular FormulaC8H15ClN2O2\text{C}_8\text{H}_{15}\text{ClN}_2\text{O}_2
Molecular Weight206.67 g/mol
Parent Compound (CID)62371094

The compound’s SMILES notation, C1CNCC1CN2CCOC2=O.Cl\text{C1CNCC1CN2CCOC2=O.Cl}, delineates its connectivity: a pyrrolidin-3-ylmethyl group attached to the nitrogen of an oxazolidin-2-one ring, with a chloride ion balancing the charge .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 3-(pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one hydrochloride typically involves multi-step organic reactions:

  • Oxazolidinone Formation: Cyclization of a β-amino alcohol with phosgene or its equivalents yields the oxazolidin-2-one core .

  • Pyrrolidine Functionalization: Alkylation of pyrrolidin-3-ylmethanol with a halogenated oxazolidinone intermediate introduces the methylene bridge.

  • Salt Formation: Treatment with hydrochloric acid protonates the pyrrolidine nitrogen, forming the hydrochloride salt .

A representative reaction sequence is:

Pyrrolidin-3-ylmethanol+2-Oxazolidinone BromideBase3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-oneHClHydrochloride Salt\text{Pyrrolidin-3-ylmethanol} + \text{2-Oxazolidinone Bromide} \xrightarrow{\text{Base}} \text{3-(Pyrrolidin-3-ylmethyl)-1,3-oxazolidin-2-one} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}
Supplier NameLocationSpecialization
Wuhan RC Bio-chemical Co., Ltd.ChinaPharmaceutical intermediates
MedChemexpress LLCUSAResearch-grade chemicals
Dottikon Exclusive SynthesisSwitzerlandHigh-purity APIs

The compound’s primary use lies in antibiotic research, particularly as a precursor to oxazolidinone derivatives like linezolid, which inhibit bacterial protein synthesis . Its pyrrolidine moiety enhances membrane permeability, a critical factor in optimizing drug bioavailability .

Pharmacological and Biochemical Relevance

Structure-Activity Relationship (SAR) Studies

Key SAR findings include:

  • Pyrrolidine Substitution: Bulky groups at the pyrrolidine nitrogen (e.g., methyl, ethyl) enhance target binding but may reduce solubility.

  • Oxazolidinone Modifications: Electron-withdrawing groups on the oxazolidinone ring increase antibacterial potency by stabilizing the lactam carbonyl .

These insights drive the design of next-generation antibiotics with reduced resistance development.

Future Directions and Research Gaps

Emerging Applications

Recent studies explore its utility in cancer therapy, leveraging the pyrrolidine scaffold to inhibit histone deacetylases (HDACs) . Additionally, its chiral centers make it a candidate for asymmetric catalysis in organic synthesis.

Unresolved Challenges

  • Synthetic Efficiency: Current routes suffer from low yields (~40%) due to side reactions during alkylation .

  • Environmental Impact: Green chemistry approaches (e.g., biocatalysis) are needed to reduce halogenated waste .

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